molecular formula C20H23NO2S B337527 [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate

[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate

Cat. No.: B337527
M. Wt: 341.5 g/mol
InChI Key: UONGBAKTXJNUGV-BUHFOSPRSA-N
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Description

[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate is a complex organic compound with a molecular formula of C20H23NO2S and a molecular weight of 341.5 g/mol. This compound is characterized by its unique structure, which includes a benzo[b]thiophene core, a cycloheptenyl group, and a dimethylcarbamic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cycloheptenyl Group: This step involves the addition of the cycloheptenyl group to the benzo[b]thiophene core through a Heck reaction or similar coupling reaction.

    Esterification: The final step involves the esterification of the resulting compound with dimethylcarbamic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzo[b]thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamic acid 2-[2-(1-cyclohexenyl)ethenyl]benzo[b]thiophene-3-yl ester: Similar structure but with a cyclohexenyl group instead of a cycloheptenyl group.

    Dimethylcarbamic acid 2-[2-(1-cyclopentenyl)ethenyl]benzo[b]thiophene-3-yl ester: Similar structure but with a cyclopentenyl group.

Uniqueness

[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate is unique due to its cycloheptenyl group, which may confer different chemical and biological properties compared to its analogs with cyclohexenyl or cyclopentenyl groups.

Properties

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C20H23NO2S/c1-21(2)20(22)23-19-16-11-7-8-12-17(16)24-18(19)14-13-15-9-5-3-4-6-10-15/h7-9,11-14H,3-6,10H2,1-2H3/b14-13+

InChI Key

UONGBAKTXJNUGV-BUHFOSPRSA-N

Isomeric SMILES

CN(C)C(=O)OC1=C(SC2=CC=CC=C21)/C=C/C3=CCCCCC3

SMILES

CN(C)C(=O)OC1=C(SC2=CC=CC=C21)C=CC3=CCCCCC3

Canonical SMILES

CN(C)C(=O)OC1=C(SC2=CC=CC=C21)C=CC3=CCCCCC3

Origin of Product

United States

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